N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide
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Overview
Description
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide is a synthetic organic compound characterized by its unique imidazolidinone core, which is substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound, followed by cyclization. For example, the reaction of phenylglycine with trifluoroacetyl chloride can yield the desired imidazolidinone intermediate.
Substitution Reactions: The phenyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.
Amidation: The final step involves the amidation of the imidazolidinone intermediate with pentanoic acid or its derivatives under dehydrating conditions, such as the use of carbodiimides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the imidazolidinone core. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful tool in structural biology and biochemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity by increasing lipophilicity and electronic effects. The imidazolidinone core can form hydrogen bonds and other non-covalent interactions with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
- N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-4-fluorobenzamide
Uniqueness
Compared to similar compounds, N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group. This structural difference can result in distinct physicochemical properties, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16F3N3O3 |
---|---|
Molecular Weight |
343.30 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide |
InChI |
InChI=1S/C15H16F3N3O3/c1-2-3-9-11(22)19-14(15(16,17)18)12(23)21(13(24)20-14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,19,22)(H,20,24) |
InChI Key |
BLBJYGQMFMXEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1(C(=O)N(C(=O)N1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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